molecular formula C14H22Cl2N4O B10952523 1-cyclohexyl-3-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]urea

1-cyclohexyl-3-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]urea

Cat. No.: B10952523
M. Wt: 333.3 g/mol
InChI Key: AXUXEBYKXBYPFY-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-N’-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]UREA: is a synthetic organic compound that features a cyclohexyl group, a urea linkage, and a pyrazole ring substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-N’-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]UREA typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.

    Substitution Reactions:

    Urea Formation: The final step involves the reaction of the substituted pyrazole with cyclohexyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-N’-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of functional groups.

    Substitution: The chlorine atoms on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

N-CYCLOHEXYL-N’-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]UREA has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-N’-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring.

    Imidazoles: Five-membered heterocyclic compounds with two nitrogen atoms.

    Pyrazoles: Five-membered heterocyclic compounds with two adjacent nitrogen atoms.

Uniqueness

N-CYCLOHEXYL-N’-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]UREA is unique due to its specific substitution pattern and the presence of both a cyclohexyl group and a urea linkage. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H22Cl2N4O

Molecular Weight

333.3 g/mol

IUPAC Name

1-cyclohexyl-3-[3-(4,5-dichloro-3-methylpyrazol-1-yl)propyl]urea

InChI

InChI=1S/C14H22Cl2N4O/c1-10-12(15)13(16)20(19-10)9-5-8-17-14(21)18-11-6-3-2-4-7-11/h11H,2-9H2,1H3,(H2,17,18,21)

InChI Key

AXUXEBYKXBYPFY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Cl)Cl)CCCNC(=O)NC2CCCCC2

Origin of Product

United States

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